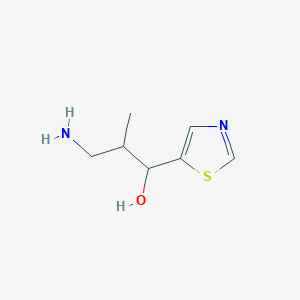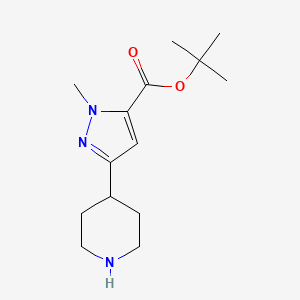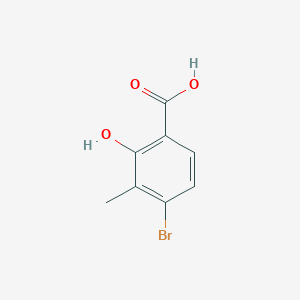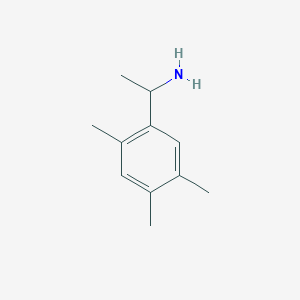![molecular formula C9H10BrN3S B13243309 N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13243309.png)
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
- 5-bromothiophene-2-carbaldehyde
- 1-methyl-1H-pyrazol-3-amine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the bromothiophene and pyrazole moieties. This combination imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both synthetic and applied chemistry contexts.
Propriétés
Formule moléculaire |
C9H10BrN3S |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
URASQMAHTBQWLU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NCC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)

![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)

![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)

![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
amine](/img/structure/B13243284.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)

![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)



